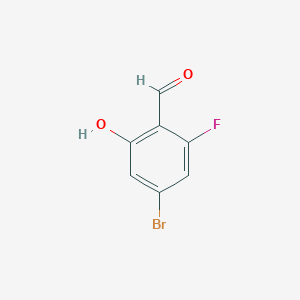

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Description

BenchChem offers high-quality 4-Bromo-2-fluoro-6-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-6-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGAOJJHGWGVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856968 | |

| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427438-90-1 | |

| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-fluoro-6-hydroxybenzaldehyde chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde , a specialized halogenated salicylaldehyde derivative used in medicinal chemistry.

CAS Number: 1427438-90-1

Formula: C

Executive Summary

4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a trisubstituted benzene derivative characterized by a dense functionalization pattern: an electrophilic aldehyde, a nucleophilic phenolic hydroxyl, and two halogen handles (fluorine and bromine).[1][2] This "push-pull" electronic structure makes it a high-value scaffold in Fragment-Based Drug Discovery (FBDD) .

The compound serves as a critical intermediate for synthesizing fused heterocycles (e.g., chromones, benzofurans) and Schiff base ligands. Its specific substitution pattern—where the bromine atom at the C4 position allows for regioselective cross-coupling (Suzuki-Miyaura, Sonogashira) without interfering with the aldehyde-phenol condensation chemistry—distinguishes it from simpler salicylaldehydes.

Physicochemical Profile

The molecule exhibits properties typical of halogenated salicylaldehydes, with internal hydrogen bonding significantly influencing its solubility and stability.

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 95–98 °C (Predicted based on analogs) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Phenol) | ~6.5–7.0 (Acidified by electron-withdrawing F and CHO groups) |

| LogP | ~2.4 (Moderate lipophilicity) |

| H-Bond Donor | 1 (Phenolic OH) |

| H-Bond Acceptor | 3 (Aldehyde O, Phenol O, Fluorine) |

Structural Analysis

The intramolecular hydrogen bond between the phenolic hydroxyl (C6-OH) and the carbonyl oxygen (C1-CHO) locks the molecule into a planar conformation. This reduces the reactivity of the carbonyl carbon toward weak nucleophiles but activates the phenol for deprotonation.

-

Fluorine Effect (C2): Induces a strong inductive withdrawal (-I), increasing the acidity of the phenol and the electrophilicity of the aldehyde.

-

Bromine Effect (C4): Provides a distinct steric and electronic handle, enabling late-stage functionalization via palladium-catalyzed coupling.

Synthetic Routes & Manufacturing[3]

The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde typically requires regioselective formylation. Direct electrophilic aromatic substitution on 3-bromo-5-fluorophenol is the most common industrial route.

Primary Route: Duff Reaction or Reimer-Tiemann

This method utilizes the directing power of the phenol group to install the formyl group at the ortho position.

Reaction Scheme:

-

Starting Material: 3-Bromo-5-fluorophenol.

-

Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) or NaOH/CHCl

. -

Mechanism: Ortho-formylation driven by the phenoxide intermediate.

Caption: Synthetic pathway via Duff reaction showing conversion of phenol precursor to target aldehyde.

Reactivity & Experimental Protocols

Core Reactivity Logic

The molecule possesses three distinct reactive zones ("Orthogonal Reactivity"):

-

Zone A (Aldehyde): Condensation reactions (imines, hydrazones).

-

Zone B (Phenol): O-Alkylation or metal coordination.

-

Zone C (Aryl Bromide): Cross-coupling reactions.

Protocol: Synthesis of Schiff Base Ligands

One of the primary uses of this compound is generating ligands for metal-organic frameworks or metallo-drugs.

Objective: Synthesize a Schiff base by condensing 4-Bromo-2-fluoro-6-hydroxybenzaldehyde with a primary amine (e.g., aniline or ethylenediamine).

Reagents:

-

4-Bromo-2-fluoro-6-hydroxybenzaldehyde (1.0 eq)[1]

-

Primary Amine (1.0 eq)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 219 mg (1 mmol) of the aldehyde in 10 mL of anhydrous ethanol. Ensure complete dissolution; mild heating (40 °C) may be required.

-

Addition: Add 1 mmol of the primary amine dropwise to the stirring solution.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

-

Reflux: Attach a condenser and reflux the mixture at 80 °C for 3–4 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf imine spot.

-

Isolation: Cool the mixture to room temperature. The Schiff base often precipitates as a yellow/orange solid.

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

-

Validation: Verify structure via

H NMR (Look for imine singlet at

Reactivity Visualization

The following diagram maps the divergent synthesis pathways available from this scaffold.

Caption: Divergent synthetic pathways utilizing the Br, OH, and CHO functional handles.[1]

Applications in Drug Discovery[2][3][4][5][6][7]

Scaffold for Kinase Inhibitors

The 2-fluoro-6-hydroxy motif mimics the hydrogen-bonding patterns found in many ATP-competitive inhibitors. The hydroxyl group can act as a donor/acceptor pair with the "hinge region" of kinase enzymes.

-

Strategy: Use the aldehyde to form a heterocycle (e.g., quinazoline) and the bromine to attach a solubilizing tail via Suzuki coupling.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a "warhead" precursor.

-

The Phenol is often used to attach the linker chain via ether formation.

-

The Bromine is used to attach the E3 ligase ligand or the protein of interest ligand.

Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| STOT-SE | H335: May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving heating or dust generation must be performed in a fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde.

References

-

PubChem. (2025).[3] 4-Bromo-2-fluoro-6-hydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

- Google Patents. (2023).

-

Taylor & Francis. (2018). Thermal and spectroscopic characterization of hydroxybenzaldehydes. [Link]

Sources

4-Bromo-2-fluoro-6-hydroxybenzaldehyde CAS number 1427438-90-1

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS: 1427438-90-1)

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde, a halogenated aromatic aldehyde of significant interest in modern synthetic chemistry. With the CAS number 1427438-90-1, this compound serves as a highly functionalized and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] This document elucidates its chemical identity, physicochemical properties, a proposed synthetic pathway, key chemical reactions, and its burgeoning applications in drug discovery. The strategic arrangement of bromo, fluoro, hydroxyl, and aldehyde functionalities on the benzene ring imparts unique reactivity and makes it a valuable precursor for creating novel therapeutic agents and specialized chemicals.[1][2]

Core Chemical Identity and Physicochemical Properties

4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a substituted aromatic compound whose structure is primed for diverse chemical modifications. The interplay between the electron-withdrawing halogen substituents (bromine and fluorine) and the electron-donating hydroxyl group, all in concert with the reactive aldehyde, defines its chemical behavior.[2] The fluorine atom, in particular, is a prized feature in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4]

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-2-fluoro-6-hydroxybenzaldehyde | [5] |

| CAS Number | 1427438-90-1 | [5] |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1O)C=O)F)Br | [1][5] |

| InChIKey | HUGAOJJHGWGVDT-UHFFFAOYSA-N | [1][5] |

| Predicted Boiling Point | 258.3 ± 40.0 °C | [6] |

| Predicted Density | 1.826 ± 0.06 g/cm³ | [6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |[6] |

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Protection of the Phenolic Hydroxyl Group

-

To a solution of 3-bromo-5-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected phenol (Intermediate A).

Step 2 & 3: Directed ortho-Metalation and Formylation

-

Dissolve Intermediate A (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. The methoxymethyl (MOM) ether group directs the lithiation to the C6 position.

-

Stir the resulting solution at -78°C for 1-2 hours to ensure complete formation of the lithiated species (Intermediate B).

-

Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the reaction mixture.

-

Stir at -78°C for an additional 2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

Step 4: Deprotection and Isolation

-

To the quenched reaction mixture, add 2M hydrochloric acid (HCl) and stir vigorously for 1-2 hours at room temperature to cleave the MOM protecting group.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent via rotary evaporation to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 4-Bromo-2-fluoro-6-hydroxybenzaldehyde.

Chemical Reactivity and Synthetic Utility

The title compound is a versatile intermediate due to its multiple reactive sites. Its synthetic potential is vast, allowing for the creation of a diverse library of derivatives.

-

Aldehyde Group Reactions : The aldehyde moiety is a gateway to numerous transformations. [1] * Oxidation : Can be readily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or silver oxide.

-

Reduction : Selective reduction to a primary alcohol is achievable with reagents such as sodium borohydride.

-

Reductive Amination : Forms amines by reacting with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Wittig and Horner-Wadsworth-Emmons Reactions : Converts the aldehyde to alkenes with controlled stereochemistry.

-

Condensation Reactions : Can participate in Knoevenagel or aldol condensations to form new C-C bonds.

-

-

Aryl Halide Reactions : The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Cross-Coupling Reactions : Serves as an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of aryl, vinyl, alkynyl, and amino groups, respectively. [7]This is a cornerstone of modern drug synthesis.

-

-

Phenolic Hydroxyl Group Reactions : The hydroxyl group can be alkylated or acylated to form ethers and esters, further modifying the molecule's properties.

Caption: Synthetic utility as a versatile chemical intermediate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde lies in its application as a scaffold in medicinal chemistry. [1]Halogenated aromatic compounds are pivotal in drug design, and this molecule's specific substitution pattern offers several strategic advantages.

-

Enzyme Inhibition and Modulation : This compound has been identified as an important intermediate for synthesizing biologically active molecules. [1]Research suggests its derivatives could modulate enzyme activity in pathways relevant to neurodegenerative diseases. [1]For instance, it has been investigated as a building block for potential modulators of γ-secretase, an enzyme critically implicated in the pathology of Alzheimer's disease. [1]The aldehyde can act as a "warhead," forming covalent bonds with nucleophilic residues (like cysteine or lysine) in an enzyme's active site, leading to irreversible inhibition. [1]

-

Role of Halogens in Drug Design :

-

Fluorine : The ortho-fluorine atom can significantly alter the acidity of the adjacent hydroxyl group, influence molecular conformation, and form key hydrogen bonds or other non-covalent interactions with biological targets. [1][4]Crucially, it can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. [3] * Bromine : The para-bromine atom serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR). It also adds lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a protein target. [1]

-

Predicted Spectroscopic Analysis

While a definitive experimental spectrum requires acquisition, the key features of the ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. [8] Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale / Coupling |

|---|---|---|

| ¹H NMR | ||

| Aldehyde-H | 9.8 - 10.5 | Singlet, deshielded by the carbonyl group. |

| Phenolic-H | 10.0 - 11.5 | Broad singlet, deshielded, may participate in intramolecular H-bonding with the aldehyde oxygen. |

| Aromatic-H (at C3) | 6.8 - 7.2 | Doublet of doublets, coupled to both F (ortho) and H at C5 (meta). |

| Aromatic-H (at C5) | 7.2 - 7.6 | Doublet of doublets, coupled to both Br (para, no H-H coupling) and H at C3 (meta). |

| ¹³C NMR | ||

| Aldehyde C=O | 190 - 196 | Deshielded due to the electronegative oxygen. May be further deshielded by intramolecular H-bonding. [8] |

| C-OH (C6) | 155 - 160 | Shielded by the hydroxyl group but coupled to Fluorine (ortho). |

| C-F (C2) | 158 - 164 | Large C-F coupling constant (¹JCF), highly deshielded. |

| C-Br (C4) | 115 - 125 | Carbon attached to bromine. |

| C-CHO (C1) | 118 - 128 | Carbon to which the aldehyde is attached. |

| Aromatic C-H | 110 - 135 | Specific shifts influenced by adjacent substituents and C-F coupling. |

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. Therefore, it must be handled with the precautions appropriate for a novel research chemical and by personnel trained in chemical safety. Based on GHS data for analogous substituted hydroxybenzaldehydes, the compound should be considered potentially hazardous. [9][10][11]

-

Potential Hazards : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [9][11]May be harmful if swallowed (H302). [11]* Recommended Precautions :

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors. [12] * Wash hands thoroughly after handling. [10] * Store in a tightly sealed container in a cool, dry place as recommended. [6][12] Disclaimer : This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

-

Conclusion

4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a chemical intermediate of considerable strategic importance. Its densely functionalized structure provides multiple avenues for synthetic elaboration, making it an exceptionally valuable building block for drug discovery and materials science. The presence of both fluorine and bromine atoms allows for a dual strategy of leveraging fluorine's unique effects on pharmacokinetic properties while using the bromine as a versatile anchor for diversification through cross-coupling chemistry. As research into complex therapeutics continues, the demand for such sophisticated and versatile scaffolds is set to grow, positioning this compound as a key player in the development of next-generation molecules.

References

-

MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-nitrobenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

Javed, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

Das, P., & Sahu, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Crucial Role of 4-Bromo-2-hydroxybenzaldehyde in Modern Chemical Synthesis. Retrieved from [Link]

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1427438-90-1 | Benchchem [benchchem.com]

- 2. Buy 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1427438-90-1 [smolecule.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-broMo-2-fluoro-6-hydroxybenzaldehyde CAS#: 1427438-90-1 [m.chemicalbook.com]

- 7. 4-Bromo-2-fluoro-6-nitrobenzaldehyde [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

4-Bromo-2-fluoro-6-hydroxybenzaldehyde molecular weight

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. We will delve into its molecular characteristics, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.

Introduction: A Molecule of Strategic Importance

4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique arrangement of functional groups—an aldehyde, a hydroxyl group, and two different halogens—on a benzene ring makes it a highly valuable precursor for constructing complex molecular architectures. The strategic placement of these groups allows for a wide range of chemical transformations, making it particularly useful in the synthesis of novel pharmaceutical agents and other high-value chemical entities. This guide will provide an in-depth analysis of this compound, from its fundamental properties to its practical applications in research and development.

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is the foundation of its effective application. The key identifiers and computed properties for 4-Bromo-2-fluoro-6-hydroxybenzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Weight | 219.01 g/mol | [1][2][3] |

| Molecular Formula | C₇H₄BrFO₂ | [1][3] |

| CAS Number | 1427438-90-1 | [1][3] |

| IUPAC Name | 4-bromo-2-fluoro-6-hydroxybenzaldehyde | [3] |

| Synonyms | 4-Bromo-6-fluorosalicylaldehyde | [3] |

| Canonical SMILES | C1=C(C=C(C(=C1O)C=O)F)Br | [1][3] |

| InChIKey | HUGAOJJHGWGVDT-UHFFFAOYSA-N | [1][3] |

| XLogP3-AA | 2.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The diagram below illustrates the structure of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde.

Caption: Structure of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde.

Synthesis and Manufacturing Pathways

The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde is not trivial due to the need for regioselective control of four different substituents. Patent literature outlines several viable synthetic routes. One common strategy involves the ortho-formylation of a corresponding substituted phenol. This method provides high regioselectivity for the introduction of the aldehyde group ortho to the hydroxyl group.

A general and effective method for the ortho-formylation of phenols, which can be adapted for this specific molecule, involves the use of paraformaldehyde and magnesium dichloride in the presence of triethylamine.[4] This method is known for its simplicity, efficiency, and high regioselectivity, making it suitable for large-scale preparations.[4]

Another patented approach starts from 3-fluorophenol, which undergoes a multi-step sequence including protection of the hydroxyl group, bromination, Grignard reagent formation, and subsequent formylation with DMF, followed by deprotection.[5]

Illustrative Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde, based on the ortho-formylation of a substituted phenol precursor.

Caption: Conceptual workflow for the synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde.

Reactivity and Chemical Behavior

The chemical behavior of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde is dictated by its array of functional groups:

-

Aldehyde Group: This is a primary site for nucleophilic addition reactions. It can be oxidized to a carboxylic acid or reduced to a primary alcohol.[1] It also participates in condensation reactions, for example, with amines to form Schiff bases, or in Wittig-type reactions to form alkenes.

-

Hydroxyl Group: As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated to form a phenoxide. This group can also be alkylated or acylated. Its presence ortho to the aldehyde allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity.

-

Bromo and Fluoro Groups: These halogen substituents have a significant impact on the electronic properties of the aromatic ring through their inductive and resonance effects. The fluorine atom, being highly electronegative, has a strong electron-withdrawing inductive effect. The bromine atom is less electronegative but is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated. These halogens also provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery for building molecular complexity.

Applications in Research and Drug Development

4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a valuable intermediate in the synthesis of biologically active molecules.[1] Its multifunctional nature allows it to serve as a scaffold for creating diverse chemical libraries for high-throughput screening.

A notable application is in the development of modulators for enzymes implicated in neurodegenerative diseases.[1] For instance, it has been identified as a potential precursor for the synthesis of γ-secretase modulators, which are being investigated as a therapeutic strategy for Alzheimer's disease.[1] The presence of halogen atoms can enhance the binding affinity and specificity of drug candidates to their biological targets.[1]

Role as a Synthetic Building Block

The following diagram illustrates the role of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde as a versatile starting material for the synthesis of more complex drug-like molecules.

Caption: Role as a versatile building block in chemical synthesis.

Analytical Characterization

-

¹H NMR: One would expect distinct signals for the two aromatic protons, the aldehyde proton (typically downfield, ~10 ppm), and the hydroxyl proton (variable, can be broad). The coupling patterns of the aromatic protons would be influenced by the fluorine atom.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, including the characteristic aldehyde carbonyl carbon (~190 ppm) and carbons attached to the electronegative oxygen, fluorine, and bromine atoms.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group, a C=O stretch for the aldehyde, and various C-H and C=C stretches associated with the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (219.01 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern, which is a definitive feature for bromine-containing compounds.

Safety and Handling

No specific safety data sheet (SDS) for 4-Bromo-2-fluoro-6-hydroxybenzaldehyde was found in the search results. However, based on the hazard classifications of structurally similar compounds such as 4-bromo-2-hydroxybenzaldehyde[6], 2-fluoro-4-hydroxybenzaldehyde[7][8], and other substituted benzaldehydes, the following hazards should be anticipated:

-

Acute Toxicity: May be harmful if swallowed.[6]

-

Skin Irritation: Causes skin irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Handling Procedures

Given the potential hazards, standard laboratory safety protocols should be strictly followed when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or breathe dust.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

Conclusion

4-Bromo-2-fluoro-6-hydroxybenzaldehyde stands out as a strategically important chemical intermediate. Its unique combination of functional groups offers a rich platform for a multitude of chemical transformations, making it a valuable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the development of novel and impactful molecules.

References

-

Material Safety Data Sheet - 4-bromo benzaldehyde 97%. (n.d.). Retrieved January 28, 2026, from [Link]

-

4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

- A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (n.d.). Google Patents.

-

4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Safety Data Sheet: 4-Hydroxybenzaldehyde - Carl ROTH. (n.d.). Retrieved January 28, 2026, from [Link]

- Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (n.d.). Google Patents.

-

ortho-Formylation of phenols - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

-

4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

- 1. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1427438-90-1 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 6. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 348-27-6|2-Fluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

4-Bromo-2-fluoro-6-hydroxybenzaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a key building block, valued for its multifunctional aromatic system that serves as a scaffold for more complex, biologically active molecules.[1] Its utility as a synthetic intermediate in the development of therapeutics, particularly in areas like neurodegenerative disease research, makes the precise understanding of its molecular architecture paramount.[1]

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde (Molecular Formula: C₇H₄BrFO₂, Molecular Weight: 219.01 g/mol ).[1][2] We will move beyond a simple recitation of data to explore the causality behind the analytical choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides a self-validating system for structural confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear and logical discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for 4-Bromo-2-fluoro-6-hydroxybenzaldehyde.

Mass Spectrometry: The First Step in Molecular Verification

Expertise & Experience: Mass spectrometry (MS) is the foundational analysis, providing the most direct evidence of a compound's molecular weight and elemental composition. For a halogenated compound like this, MS is particularly powerful due to the distinct isotopic signatures of bromine.

Trustworthiness through Isotopic Pattern: The presence of bromine is unequivocally confirmed by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[3] This results in a characteristic molecular ion region with two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). This isotopic pattern is a critical self-validating feature.

Expected Fragmentation: The primary fragmentation pathways for this molecule under Electron Ionization (EI) conditions involve the loss of the halogen, the aldehyde group, or carbon monoxide. Aromatic systems are relatively stable, so the molecular ion peak is expected to be prominent.[4]

Data Presentation: Predicted Mass Spectrum

| m/z (relative intensity) | Ion Formula | Identity | Causality |

| 218/220 (~1:1) | [C₇H₄⁷⁹BrFO₂]⁺ / [C₇H₄⁸¹BrFO₂]⁺ | [M]⁺ | Molecular Ion |

| 190/192 (~1:1) | [C₆H₄⁷⁹BrFO]⁺ / [C₆H₄⁸¹BrFO]⁺ | [M-CO]⁺ | Loss of carbon monoxide |

| 189/191 (~1:1) | [C₆H₃⁷⁹BrFO]⁺ / [C₆H₃⁸¹BrFO]⁺ | [M-CHO]⁺ | Loss of the aldehyde group |

| 139 | [C₇H₄FO₂]⁺ | [M-Br]⁺ | Loss of a bromine radical |

| 111 | [C₆H₄FO]⁺ | [M-Br-CO]⁺ | Sequential loss of Br and CO |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Utilize a mass spectrometer equipped with an EI source. Set the ionization energy to 70 eV.

-

Introduction: Introduce the sample via a direct insertion probe or GC inlet.

-

Acquisition: Acquire data over a mass range of m/z 50-350 to ensure capture of the molecular ion and key fragments.

-

Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion region for the characteristic Br isotopic pattern.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The specific combination of a hydroxyl group, an aldehyde, and an aromatic ring produces a highly characteristic IR spectrum.

Trustworthiness through Characteristic Vibrations: The presence of sharp, strong absorption bands at specific wavenumbers provides a reliable fingerprint of the molecule's functional components. The position of the C=O stretch can also be indicative of electronic effects and potential intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.

Data Presentation: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Characteristics |

| ~3200–3400 | O-H (hydroxyl) | Stretching | Broad, strong band.[1] |

| ~3050–3100 | C-H (aromatic) | Stretching | Medium to weak, sharp peaks. |

| ~2820 & ~2720 | C-H (aldehyde) | Stretching (Fermi doublet) | Two distinct, medium peaks. |

| ~1680–1700 | C=O (aldehyde) | Stretching | Very strong, sharp peak.[1] |

| ~1580–1600 & ~1450 | C=C (aromatic) | Stretching | Strong to medium, sharp peaks. |

| ~1200–1300 | C-O (hydroxyl) | Stretching | Medium to strong peak. |

| ~1100-1250 | C-F | Stretching | Strong peak. |

| ~550-650 | C-Br | Stretching | Medium to weak peak. |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the analyte with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides an interlocking web of data that leaves no ambiguity in the final structure.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of chemically distinct protons and their neighboring atoms. For this molecule, we expect four unique signals: the aldehyde proton, the hydroxyl proton, and two aromatic protons. The fluorine atom at C2 will introduce characteristic splitting (coupling) to adjacent protons.

Data Presentation: Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H (OH) | ~11.0-11.5 | Broad singlet | - | 1H | Deshielded due to acidity and potential intramolecular H-bonding. |

| H (CHO) | ~10.2 | Singlet | - | 1H | Highly deshielded by the electronegative oxygen and anisotropic effect of the C=O bond.[5] |

| H3 | ~7.3-7.4 | Doublet of doublets | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 2-3 | 1H | Coupled to both H5 (ortho) and the fluorine atom (meta). |

| H5 | ~7.1-7.2 | Doublet | ³J(H-H) ≈ 8-9 | 1H | Coupled only to H3 (ortho). |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all non-equivalent carbon atoms. The presence of highly electronegative F, O, and Br atoms, along with the carbonyl group, results in a wide dispersion of chemical shifts. The most telling feature is the large one-bond coupling constant between C2 and the fluorine atom (¹J(C-F)).

Data Presentation: Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Expected C-F Coupling | Rationale |

| C7 (CHO) | ~190-195 | Small ²J(C-F) | Carbonyl carbon, highly deshielded.[1][6] |

| C2 | ~160-165 | Large ¹J(C-F) ≈ 240-250 Hz | Directly attached to fluorine, highly deshielded.[1] |

| C6 | ~155-160 | Small ²J(C-F) | Attached to hydroxyl group. |

| C4 | ~115-120 | Small ⁴J(C-F) | Attached to bromine.[1] |

| C5 | ~125-130 | Small ³J(C-F) | Aromatic CH. |

| C3 | ~118-122 | Small ³J(C-F) | Aromatic CH. |

| C1 | ~115-120 | Small ²J(C-F) | Quaternary carbon attached to the aldehyde. |

2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra. They provide explicit correlation data that maps out the molecule's bonding framework.

-

COSY (Correlation Spectroscopy): Confirms the coupling between H3 and H5. A cross-peak between these two signals would be definitive proof of their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This would correlate the H3 signal to C3 and the H5 signal to C5.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

Aldehyde H → C1, C2, C6

-

H3 → C1, C2, C4, C5

-

H5 → C1, C3, C4

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Tuning: Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire a standard 1D proton spectrum.

-

¹³C Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

-

2D Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.

-

Data Processing: Process all spectra (Fourier transform, phase correction, baseline correction) and analyze the correlations to build the final structure.

Integrated Structure Elucidation Workflow

Caption: Workflow for the integrated structure elucidation of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde.

Conclusion

The structural elucidation of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a clear example of the power of modern analytical chemistry. Through the systematic application of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, every aspect of the molecule's structure can be confirmed with a high degree of confidence. The molecular weight and bromine presence are established by MS, key functional groups are identified by IR, and the precise atomic connectivity is mapped out by 1D and 2D NMR. This rigorous, multi-faceted approach ensures the scientific integrity required for the use of this important compound in research and development.

References

- Google Patents. (2023). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

Ndima, M., et al. (2022). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 7(5). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Retrieved from [Link]

-

Taraschi, T. F., et al. (1998). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 36(10), 759-764. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde. Wiley. Retrieved from [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

- Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1427438-90-1 | Benchchem [benchchem.com]

- 2. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Regioselective Synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Executive Summary

4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex, biologically active molecules, particularly in the field of drug discovery and development.[1] Its strategic substitution pattern, featuring bromine and fluorine atoms, significantly influences its electronic properties, making it a valuable precursor for designing compounds with enhanced binding affinity and specificity for biological targets.[1] The primary synthetic challenge lies in the regioselective introduction of a formyl group onto the 4-bromo-2-fluorophenol backbone, specifically at the C6 position, ortho to the directing hydroxyl group. This guide provides an in-depth analysis of various formylation strategies, culminating in a detailed, field-proven protocol for a highly regioselective, magnesium-mediated ortho-formylation. We will dissect the causality behind experimental choices, compare alternative methodologies, and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction to the Target Molecule

Chemical Identity and Significance

4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a substituted salicylaldehyde derivative. Its multifunctional nature makes it a versatile reagent in organic synthesis.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | PubChem |

| CAS Number | 1427438-90-1 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [1] |

| Molecular Weight | 219.01 g/mol | [1] |

| SMILES | C1=C(C=C(C(=C1O)C=O)F)Br | [1] |

The presence of the hydroxyl, aldehyde, fluoro, and bromo groups on a single aromatic scaffold provides multiple reaction sites for further chemical elaboration, enabling the construction of complex molecular architectures.

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of pharmaceutical candidates. Research has indicated its potential as a modulator of enzymes implicated in neurodegenerative diseases, such as γ-secretase in Alzheimer's disease pathology.[1] The strategic placement of halogen atoms is a well-established technique in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of drug molecules.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule hinges on the formylation of a suitable precursor. A logical retrosynthetic disconnection breaks the C-C bond between the aromatic ring and the aldehyde, identifying 4-bromo-2-fluorophenol as the key starting material.

Caption: Retrosynthetic analysis of the target molecule.

The primary challenge is to achieve formylation exclusively at the C6 position, which is ortho to the powerful hydroxyl directing group but is also sterically hindered by the adjacent fluorine atom. Several classical and modern formylation reactions exist for phenols.[2]

Evaluation of Key Formylation Methods:

-

Reimer-Tiemann Reaction: Involves chloroform and a strong base to generate dichlorocarbene as the electrophile.[3][4] While it favors ortho-formylation, it often requires harsh basic conditions and can suffer from moderate yields and the formation of byproducts.

-

Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium.[5][6] This method is also ortho-selective for phenols but can be inefficient and require strongly electron-donating substituents for good yields.[5]

-

Vilsmeier-Haack Reaction: Uses DMF and POCl₃ to generate the Vilsmeier reagent.[7][8] While effective for many electron-rich aromatics, its application to phenols can be complicated, sometimes yielding aryl formates or a mixture of isomers.[9][10]

-

Magnesium-Mediated Ortho-Formylation: A highly regioselective method that utilizes magnesium chloride to form a chelate with the phenolic oxygen.[11][12] This chelation pre-organizes the substrate and the formylating agent (paraformaldehyde), leading to exclusive and high-yielding formylation at the ortho position.[11]

Chosen Strategy: Based on its superior regioselectivity, milder conditions, and high reported yields, the magnesium-mediated ortho-formylation is selected as the primary and recommended synthetic route.

Precursor Synthesis: 4-Bromo-2-fluorophenol

For a fully comprehensive process, we begin with the synthesis of the key precursor, 4-bromo-2-fluorophenol, from the more readily available 2-fluorophenol. This step involves a standard electrophilic aromatic substitution (bromination).

Reaction Scheme & Mechanistic Rationale

The hydroxyl group of 2-fluorophenol is a potent activating group that directs incoming electrophiles to the ortho and para positions. Since the position para to the hydroxyl group is vacant and sterically accessible, bromination occurs selectively at this site to yield 4-bromo-2-fluorophenol.

Caption: Bromination of 2-fluorophenol.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2-fluorophenol

This protocol is adapted from established procedures for the bromination of substituted phenols.[13]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluorophenol (22.4 g, 0.2 mol) in dichloromethane (250 mL). Cool the solution to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of bromine (31.9 g, 0.2 mol) in dichloromethane (50 mL) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, stir the resulting solution at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up and Quenching: Pour the reaction mixture into 500 mL of cold water containing sodium bisulfite (approx. 10 g) to quench any unreacted bromine. Stir until the reddish-brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-bromo-2-fluorophenol as a colorless to pale yellow oil. The product is often of sufficient purity (>95%) for the next step.

-

Expected Yield: 85-95%.

-

Core Synthesis: Magnesium-Mediated Ortho-Formylation

This method provides a robust and highly regioselective pathway to the target compound, leveraging a magnesium-chelate to direct the formylation exclusively to the C6 position.[11][12]

Mechanistic Rationale: The Role of Magnesium Chelation

The success of this reaction is rooted in the formation of a six-membered transition state. The Lewis acidic magnesium chloride coordinates to both the phenolic oxygen and an oxygen atom of paraformaldehyde. This chelation brings the electrophilic carbon of the activated formaldehyde into close proximity with the nucleophilic C6 position of the phenol ring, facilitating an intramolecular-like electrophilic aromatic substitution.

Caption: Mechanism of chelation-directed ortho-formylation.

This directed mechanism preempts formylation at the alternative, electronically favorable C2 position (blocked by fluorine) and prevents the formation of undesired isomers, ensuring a clean and efficient transformation.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde

This protocol is based on the highly efficient method developed by Hofsløkken and Skattebøl and widely applied thereafter.[11]

-

Inert Atmosphere Setup: Assemble a dry 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and rubber septa. Purge the entire system with an inert gas (Argon or Nitrogen).

-

Reagent Loading: Under a positive pressure of inert gas, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).

-

Solvent and Base Addition: Add dry tetrahydrofuran (THF, 250 mL) via syringe. Then, add dry triethylamine (10.12 g, 100 mmol) dropwise via syringe. Stir the resulting slurry for 15 minutes at room temperature.

-

Substrate Addition: Add a solution of 4-bromo-2-fluorophenol (10.45 g, 50 mmol) in dry THF (50 mL) dropwise to the reaction mixture.

-

Reaction Conditions: Immerse the flask in a preheated oil bath at 75-80 °C and heat at reflux. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours. Electron-withdrawing groups on the phenol can slow the reaction rate.[11][12]

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing 300 mL of 1 N HCl solution and stir for 15 minutes. Caution: Gas evolution may occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash successively with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation and Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is typically a yellow solid. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) will afford the pure 4-Bromo-2-fluoro-6-hydroxybenzaldehyde as pale yellow crystals.

-

Expected Yield: 75-90%.

-

Self-Validation and Characterization

To ensure the integrity of the synthesis, the final product should be characterized using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), the hydroxyl proton, and two aromatic protons with distinct coupling patterns.

-

¹³C NMR: Confirmation of the carbon skeleton, including the aldehyde carbonyl carbon (~190 ppm).

-

Mass Spectrometry (MS): Verification of the molecular weight (m/z = 218/220 for bromine isotopes).

-

Melting Point: A sharp melting point indicates high purity.

Comparison of Synthetic Routes

To provide a comprehensive overview for researchers, the following table compares the primary recommended method with viable alternatives.

| Parameter | MgCl₂-Mediated Formylation | Reimer-Tiemann Reaction | Duff Reaction |

| Formyl Source | Paraformaldehyde | Chloroform (CHCl₃) | Hexamethylenetetramine (HMTA) |

| Key Reagents | MgCl₂, Triethylamine | NaOH or KOH | Acetic Acid or TFA |

| Conditions | Mild (Reflux in THF, ~75°C) | Moderate (Reflux, ~60-70°C) | Moderate to Harsh (Heat, 85-140°C) |

| Regioselectivity | Excellent (Exclusively ortho)[11][12] | Good (Primarily ortho)[3][4] | Good (Primarily ortho for phenols)[5][6] |

| Typical Yield | High (75-95%) | Moderate (30-60%) | Variable, often moderate (20-70%) |

| Advantages | High yield, exceptional selectivity, mild conditions, readily available reagents. | Classic, well-understood mechanism. | Inexpensive reagents, operationally simple. |

| Disadvantages | Requires anhydrous conditions. | Use of toxic chloroform, biphasic system, potential byproducts, harsh base. | Can have low yields, requires acidic conditions, complex mechanism.[5][6] |

Conclusion

The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde is most effectively and reliably achieved via a magnesium-mediated ortho-formylation of 4-bromo-2-fluorophenol. This method stands out due to its superior regioselectivity, high yields, and operational simplicity under relatively mild conditions. The mechanistic basis for its success—a chelation-controlled transition state—provides a strong rationale for its selection over classical alternatives like the Reimer-Tiemann or Duff reactions, which often present challenges related to yield, byproducts, and harsh conditions. The protocols and data presented in this guide offer a robust and validated pathway for researchers and drug development professionals to access this valuable synthetic intermediate.

References

- CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. Google Patents.

- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.

-

Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. Available at: [Link]

-

Duff reaction. Wikipedia. Available at: [Link]

-

Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]

-

Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis. Available at: [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available at: [Link]

-

organic chemistry - Bromochlorofluoromethane as a reagent in Riemer-Tiemann reaction. Chemistry Stack Exchange. Available at: [Link]

-

ortho-Formylation of phenols. Organic Syntheses Procedure. Available at: [Link]

-

Formylation. Wikipedia. Available at: [Link]

-

ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate. Available at: [Link]

-

Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. Available at: [Link]

-

Gattermann reaction. Wikipedia. Available at: [Link]

-

Reimer–Tiemann reaction. Wikipedia. Available at: [Link]

-

What is Gattermann Koch reaction? Quora. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR. Available at: [Link]

-

Gatterman Koch Reaction. YouTube. Available at: [Link]

-

Formylation - Common Conditions. Available at: [Link]

-

Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. YouTube. Available at: [Link]

- US6037503A - Process for the preparation of para-fluorophenol. Google Patents.

-

A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR. Available at: [Link]

-

Benzaldehyde derivative synthesis by formylation. Organic Chemistry Portal. Available at: [Link]

-

Gattermann reaction examples. BYJU'S. Available at: [Link]

-

Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. Available at: [Link]

-

Vilsmeier Reaction of Phenols. I. Synthesis of Aryl Formates. Oxford Academic. Available at: [Link]

-

Duff reaction. Grokipedia. Available at: [Link]

-

A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters. Available at: [Link]

- RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. Google Patents.

-

p-HYDROXYPHENYLPYRUVIC ACID. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1427438-90-1 | Benchchem [benchchem.com]

- 2. Formylation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. academic.oup.com [academic.oup.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

1H NMR spectrum of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug development. This document moves beyond a simple recitation of spectral data, offering a deep dive into the theoretical underpinnings of the spectrum, including the causal effects of its unique substitution pattern on chemical shifts and spin-spin coupling. We present a predictive analysis grounded in fundamental principles, a standardized experimental protocol for data acquisition, and a detailed interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and professionals who require a robust understanding of NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Molecule and the Method

4-Bromo-2-fluoro-6-hydroxybenzaldehyde (Molecular Formula: C₇H₄BrFO₂) is a polysubstituted benzene ring that serves as a valuable intermediate in the synthesis of more complex chemical entities.[1] Its utility is predicated on the precise arrangement of its functional groups—aldehyde, hydroxyl, fluorine, and bromine—which imparts specific reactivity and physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[2] Specifically, ¹H NMR provides exquisitely detailed information about the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. For a compound like 4-Bromo-2-fluoro-6-hydroxybenzaldehyde, with multiple interacting substituents, a thorough understanding of its ¹H NMR spectrum is critical for structural verification and purity assessment.

This guide will systematically deconstruct the ¹H NMR spectrum of this molecule, correlating every signal and splitting pattern to its corresponding proton and its unique electronic and spatial environment.

Figure 1: Structure of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde with proton numbering.

Theoretical Framework: Predicting the Spectrum

A predictive analysis of the ¹H NMR spectrum is foundational to its eventual interpretation. This involves considering the electronic effects of each substituent to estimate chemical shifts (δ) and applying coupling rules to determine signal multiplicities.

Analysis of Chemical Environments and Expected Shifts

The molecule possesses four chemically distinct types of protons: one aldehyde, one hydroxyl, and two aromatic protons.

-

Aldehyde Proton (H-Aldehyde): Protons attached to a carbonyl carbon are severely deshielded due to the magnetic anisotropy of the C=O bond and the carbon's electronegativity.[3][4] This results in a characteristic downfield chemical shift, typically in the δ 9-10 ppm region.[5] For benzaldehyde itself, this signal is near δ 10.0 ppm.[6] In this specific molecule, a value of ~δ 10.2 ppm is expected.[1]

-

Hydroxyl Proton (H-Hydroxyl): The chemical shift of phenolic protons is highly variable and depends on solvent, concentration, and temperature. However, the ortho-positioning of the hydroxyl and aldehyde groups facilitates strong intramolecular hydrogen bonding. This interaction localizes the hydroxyl proton and withdraws electron density, causing significant deshielding. Therefore, a sharp singlet is anticipated at a downfield position, potentially between δ 10-12 ppm .

-

Aromatic Protons (H-3 and H-5): The chemical shifts of these protons are modulated by the combined electronic influences of the four different substituents.

-

Benzene Reference: The protons of unsubstituted benzene resonate at δ 7.27 ppm.[7]

-

Substituent Effects:

-

-CHO (Aldehyde): A potent electron-withdrawing and deshielding group, primarily affecting its ortho and para positions.

-

-OH (Hydroxyl): An electron-donating group via resonance, which shields its ortho and para positions.

-

-F (Fluoro): Strongly electronegative (inductive withdrawal), causing deshielding. Its resonance donation effect is weaker.

-

-Br (Bromo): Also exhibits inductive withdrawal and resonance donation, but is less electronegative than fluorine.[8][9]

-

-

Integrated Prediction:

-

H-3: Is ortho to the deshielding fluorine and aldehyde groups, and para to the deshielding bromine group. This proton is expected to be significantly downfield.

-

H-5: Is ortho to the deshielding bromine and electron-donating hydroxyl groups, and para to the deshielding fluorine group. The competing effects make its precise shift harder to predict, but it is also expected to be in the typical aromatic region of δ 6.5-8.5 ppm .[10]

-

-

Predicting Spin-Spin Splitting Patterns

Spin-spin coupling provides direct evidence of through-bond connectivity.

-

Aldehyde and Hydroxyl Protons: These protons lack adjacent proton neighbors and are therefore expected to appear as singlets (s) . The hydroxyl proton's coupling is typically not observed due to rapid chemical exchange, although this can be slowed by intramolecular hydrogen bonding.

-

Aromatic Protons (H-3 and H-5): These two protons will couple to each other and to the ¹⁹F nucleus (spin I=1/2).

-

Proton-Proton (H-H) Coupling: H-3 and H-5 are positioned meta to one another. This four-bond coupling (⁴JHH) is typically small, ranging from 2-3 Hz .[11]

-

Proton-Fluorine (H-F) Coupling: H-F coupling constants are significant and highly dependent on the number of bonds separating the nuclei.[12][13][14]

-

Resulting Multiplicities:

-

H-3 Signal: Will be split by H-5 (meta, ~2-3 Hz) and by the ¹⁹F nucleus (ortho, ~8-10 Hz). This will result in a doublet of doublets (dd) .

-

H-5 Signal: Will be split by H-3 (meta, ~2-3 Hz) and by the ¹⁹F nucleus (para, ~0-3 Hz). This will also result in a doublet of doublets (dd) , though one of the splittings may be very small or unresolved.

-

-

Experimental Protocol: Acquiring High-Fidelity Data

The acquisition of a clean, high-resolution spectrum is a prerequisite for accurate analysis. The following protocol is a self-validating system for ensuring data integrity.

Figure 2: Standardized workflow for ¹H NMR analysis.

Causality in Protocol Choices:

-

Solvent Selection: DMSO-d₆ is often preferred over CDCl₃ for compounds with hydroxyl groups. Its ability to form hydrogen bonds with the analyte slows down the proton exchange rate of the -OH group, resulting in a sharper signal that is easier to identify and integrate.

-

Shimming: This step is critical for achieving high resolution. A homogeneous magnetic field across the sample volume ensures that chemically equivalent nuclei experience the same field strength, leading to sharp, well-defined peaks and allowing for the accurate measurement of small coupling constants.[15]

-

Number of Scans: Signal averaging (accumulating multiple scans) is a fundamental technique to improve the signal-to-noise (S/N) ratio. The S/N ratio increases with the square root of the number of scans, making it a powerful tool for analyzing dilute samples or identifying low-intensity signals.[15]

Spectral Interpretation and Data Summary

Based on the theoretical predictions and available data, the ¹H NMR spectrum of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde can be fully assigned.

Table 1: Summary of ¹H NMR Spectral Data

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Rationale for Assignment |

| H-Aldehyde | ~10.2[1] | Singlet (s) | N/A | 1H | Highly deshielded environment of an aldehyde proton.[5] |

| H-Hydroxyl | ~11.0 (variable) | Singlet (s) | N/A | 1H | Intramolecular H-bonding with the ortho-aldehyde group causes significant downfield shift. |

| H-3 | ~7.5-7.8 | Doublet of Doublets (dd) | ³JHF ≈ 8-10 Hz⁴JHH ≈ 2-3 Hz | 1H | ortho to fluorine (large coupling), meta to H-5 (small coupling). Strong deshielding from adjacent F and CHO. |

| H-5 | ~7.0-7.3 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3 Hz⁵JHF ≈ 0-3 Hz | 1H | meta to H-3 (small coupling), para to fluorine (very small/unresolved coupling). |

Detailed Analysis:

-

The Aldehyde and Hydroxyl Singlets: Two distinct singlets are observed in the far downfield region (>10 ppm). The signal around δ 10.2 ppm is unequivocally assigned to the aldehyde proton .[1] The second, often sharper-than-expected singlet due to H-bonding, corresponds to the hydroxyl proton . Its exact position is solvent-dependent but will be significantly downfield.

-

The Aromatic Doublet of Doublets: The aromatic region will display two signals, each integrating to one proton.

-

The downfield doublet of doublets is assigned to H-3 . Its key identifying feature is the large splitting of 8-10 Hz, which is characteristic of a three-bond ortho H-F coupling.[1] The second, smaller splitting of 2-3 Hz arises from the meta coupling to H-5.

-

The upfield doublet of doublets is assigned to H-5 . It will exhibit the same small meta splitting of 2-3 Hz from coupling to H-3. The second splitting, from the five-bond para H-F coupling, will be very small (≤ 3 Hz) and may only be resolved with good shimming, sometimes appearing as a simple doublet. The unambiguous assignment relies on identifying the signal that lacks the large 8-10 Hz H-F coupling.

-

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde is a textbook example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate a complex substitution pattern on an aromatic ring. The four distinct proton signals—two singlets in the far downfield region and two doublet of doublets in the aromatic region—provide a unique spectral fingerprint. The definitive assignment of the aromatic protons is achieved by a careful analysis of their coupling constants, particularly the magnitude of the proton-fluorine couplings, which directly reports on their proximity to the fluorine substituent. This in-depth analysis serves as a robust, self-validating protocol for the structural confirmation of this important chemical intermediate.

References

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO . Doc Brown's Chemistry. [Link]

-

1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD) . ResearchGate. [Link]

-

1H NMR Chemical Shift . Oregon State University. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . Millersville University. [Link]

-

4-Hydroxybenzaldehyde | C7H6O2 | MD Topology | NMR | X-Ray . The Automated Topology Builder (ATB) and Repository. [Link]

-

Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. [Link]

-

Fluorine Coupling Constants . Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones . Modgraph. [Link]

-

1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones . ResearchGate. [Link]

-

Shifts in the position of benzene protons (δ 7.27) caused by substituents . ResearchGate. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

1H NMR Chemical Shifts . This reference provides general principles of chemical shifts and referencing. [Link]

-

Proton and fluorine NMR spectra of fluorobenzene . Taylor & Francis Online. [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives . JoVE. [Link]

-

Predicting a 1H-NMR Spectrum From The Structure . Chemistry LibreTexts. [Link]

-

Chemical shifts . This document provides tables and explanations of substituent effects on benzene rings. [Link]

-

Predict all NMR spectra . NMRDB.org. [Link]

-

Multinuclear NMR . Chemistry LibreTexts. [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling . Modgraph. [Link]

-

Coupling of Protons with Fluorine . ResearchGate. [Link]

-